4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both thiazole and thiophene rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Chemical Reactions Analysis
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde include other thiazole and thiophene derivatives, such as:
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-containing drug used in cancer treatment.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A thiazole-containing anticancer agent.
What sets this compound apart is its unique combination of thiazole and thiophene rings, which can confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H7NO2S2 |
---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2S2/c1-12-9-3-8(14-10-9)6-2-7(4-11)13-5-6/h2-5H,1H3 |
InChI Key |
SONWJDGWODAMDM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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